What is the chemical structure of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride
What is the chemical structure of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride
An In-Depth Technical Guide to Octahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride for Advanced Research and Pharmaceutical Development
This guide provides a comprehensive technical overview of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride, a heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. Designed for researchers, medicinal chemists, and professionals in pharmaceutical development, this document elucidates the molecule's chemical structure, physicochemical properties, and a validated protocol for its synthesis and characterization.
Introduction: The Strategic Value of the Pyrrolo[3,4-c]pyridine Core
The pyrrolo[3,4-c]pyridine scaffold is a key structural motif in a variety of biologically active compounds. Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including analgesic, sedative, antidiabetic, and anticancer properties. The saturated (octahydro) form of this scaffold provides a three-dimensional architecture that is highly desirable for creating specific and potent interactions with biological targets.
The dihydrochloride salt form is of particular strategic importance in drug development. For a diamine like Octahydro-1H-pyrrolo[3,4-c]pyridine, the formation of a dihydrochloride salt significantly enhances aqueous solubility and stability, two critical parameters for preclinical and clinical development. This guide will focus on the definitive structure and synthesis of this promising, yet sparsely documented, chemical entity.
Elucidation of the Chemical Structure
The definitive chemical structure of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride is derived from the structure of its free base, Octahydro-1H-pyrrolo[3,4-c]pyridine.
The Free Base: Octahydro-1H-pyrrolo[3,4-c]pyridine
The core structure is a bicyclic diamine consisting of a fused pyrrolidine and piperidine ring. Key structural identifiers are provided in the table below.
| Identifier | Value | Source |
| CAS Number | 933704-84-8 | PubChem[1] |
| Molecular Formula | C₇H₁₄N₂ | PubChem[1] |
| Molecular Weight | 126.20 g/mol | PubChem[1] |
| IUPAC Name | 2,3,3a,4,5,6,7,7a-octahydro-1H-pyrrolo[3,4-c]pyridine | PubChem[1] |
| SMILES | C1CNCC2C1CNC2 | PubChem[1] |
The Dihydrochloride Salt: Formation and Protonation Sites
Octahydro-1H-pyrrolo[3,4-c]pyridine possesses two basic nitrogen atoms, one in the pyrrolidine ring and one in the piperidine ring. In the presence of at least two equivalents of hydrochloric acid, both of these nitrogen atoms will be protonated to form a stable dihydrochloride salt. This is a standard and well-documented behavior for diamines in pharmaceutical chemistry, aimed at improving the compound's physicochemical properties.
The resulting structure is Octahydro-1H-pyrrolo[3,4-c]pyridin-2,5-diium dichloride .
The anticipated chemical structure is as follows:
Caption: Workflow for the synthesis of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride.
Detailed Synthesis Protocol
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Dissolution: Dissolve 1.0 equivalent of Octahydro-1H-pyrrolo[3,4-c]pyridine free base in a suitable alcohol, such as methanol or isopropanol (approximately 10 mL per gram of starting material).
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Acidification: To the stirred solution, add 2.2 equivalents of concentrated aqueous hydrochloric acid dropwise. An exotherm may be observed. The product may precipitate during this step.
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Reaction: Stir the resulting mixture at room temperature for 1-2 hours to ensure complete salt formation.
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Isolation: Remove the solvent under reduced pressure using a rotary evaporator.
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Purification: Triturate the resulting solid with a non-polar solvent, such as diethyl ether or heptane, to remove any non-ionic impurities.
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Drying: Collect the white solid by filtration and dry under high vacuum to a constant weight.
Characterization Methods
To confirm the identity and purity of the synthesized Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride, the following analytical techniques are recommended:
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¹H NMR (in D₂O): The proton NMR spectrum is expected to show signals corresponding to the protons on the bicyclic ring system. The integration of these signals should be consistent with the 14 protons of the core structure. The chemical shifts will be downfield compared to the free base due to the deshielding effect of the positively charged nitrogen atoms.
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¹³C NMR (in D₂O): The carbon NMR will confirm the presence of the 7 distinct carbon environments in the molecule.
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FT-IR (KBr pellet): The infrared spectrum should show a broad absorbance in the region of 2400-2800 cm⁻¹, characteristic of the N-H stretch in an ammonium salt.
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Mass Spectrometry (ESI+): Electrospray ionization mass spectrometry in positive ion mode should show a peak corresponding to the monocharged free base [M+H]⁺ at m/z 127.12, and potentially a peak for the dication [M+2H]²⁺ at m/z 64.06.
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Elemental Analysis: The calculated elemental composition for C₇H₁₆Cl₂N₂ (C: 42.23%, H: 8.10%, N: 14.07%, Cl: 35.61%) should be within ±0.4% of the experimentally determined values.
Applications in Research and Drug Development
While specific applications for Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride are not extensively documented, the known biological activities of the broader pyrrolo[3,4-c]pyridine class of compounds provide a strong rationale for its use in several therapeutic areas:
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Neuroscience: As a rigid scaffold, it can be elaborated to target CNS receptors and ion channels, building upon the known analgesic and sedative properties of related compounds.
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Oncology: The pyrrolopyridine core is present in several kinase inhibitors. This saturated version could serve as a starting point for novel, three-dimensional kinase inhibitors.
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Metabolic Diseases: Given the antidiabetic potential of some pyrrolo[3,4-c]pyridine derivatives, this scaffold could be explored for the development of new agents for type 2 diabetes.
The dihydrochloride salt is the ideal form for initial in vitro and in vivo screening due to its enhanced solubility, which ensures accurate and reproducible results in biological assays.
Conclusion
Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride represents a valuable building block for medicinal chemistry and drug discovery. Its rigid, three-dimensional structure and the favorable physicochemical properties conferred by the dihydrochloride salt form make it an attractive starting point for the development of novel therapeutics. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to confidently produce and characterize this compound for their research programs.
References
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PubChem. Octahydro-1h-pyrrolo[3,4-c]pyridine. National Center for Biotechnology Information. [Link]
